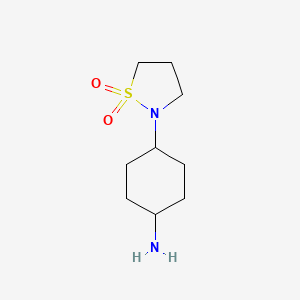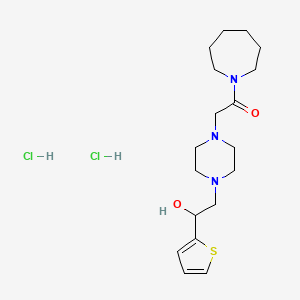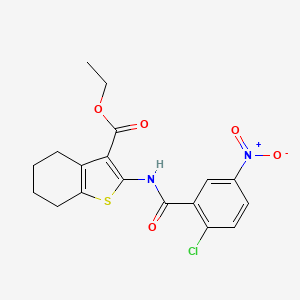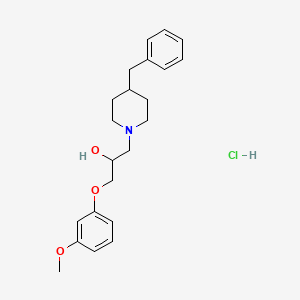
2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione is a compound of interest in various fields of chemistry and pharmaceutical research. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an aminocyclohexyl group, which is a cyclohexane ring with an amino group attached. The unique structure of this compound makes it a valuable subject for synthetic and mechanistic studies.
準備方法
The synthesis of 2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-aminocyclohexanone.
Formation of Thiazolidine Ring: The 4-aminocyclohexanone undergoes a condensation reaction with a thiocarbonyl compound to form the thiazolidine ring.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. For example, catalytic hydrogenation using palladium on carbon (Pd-C) or Raney nickel can be employed to achieve high purity and yield .
化学反応の分析
2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazolidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione can be compared with other similar compounds, such as:
2-(4-Aminocyclohexyl)ethyl acetate: This compound has a similar aminocyclohexyl group but differs in the presence of an acetate group instead of the thiazolidine ring.
4-Aminocyclohexanol: This compound features an aminocyclohexyl group with a hydroxyl group instead of the thiazolidine ring.
2-(4-Aminophenyl)thiazolidine: This compound has a similar thiazolidine ring but differs in the presence of a phenyl group instead of the aminocyclohexyl group.
The uniqueness of this compound lies in its specific combination of the aminocyclohexyl group and the thiazolidine ring, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h8-9H,1-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTHSCUBKVMHLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2CCC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2850486.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2850487.png)
![1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2850488.png)
![3,3,3-trifluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)propanamide](/img/structure/B2850489.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide](/img/structure/B2850490.png)
![4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2850494.png)

![Ethyl 4-oxo-3-phenyl-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2850496.png)
![3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2850497.png)
![Ethyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2850500.png)


![2-chloro-4-hydroxy-3-(5-hydroxytetralin-6-yl)-5-phenyl-7H-thieno[2,3-b]pyridin-6-one](/img/structure/B2850505.png)
![2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2850506.png)
